
Cycloheneicosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cycloheneicosane is a macrocyclic alkane with the molecular formula C21H42 . It is a saturated hydrocarbon consisting of a 21-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cycloheneicosane can be synthesized through the cyclization of long-chain hydrocarbons. One common method involves the oxidative coupling of terminal diacetylenes, followed by hydrogenation to form the saturated macrocyclic structure . The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under high-pressure hydrogenation conditions .
Industrial Production Methods
The process may also involve purification steps such as distillation and recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Cycloheneicosane primarily undergoes reactions typical of saturated hydrocarbons, including:
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or in the presence of radical initiators.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or with radical initiators
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Pure this compound
Substitution: Halogenated this compound derivatives
Scientific Research Applications
Cycloheneicosane has several applications in scientific research, including:
Mechanism of Action
The mechanism by which cycloheneicosane exerts its effects is primarily related to its structural properties. As a macrocyclic alkane, it can interact with other molecules through van der Waals forces and hydrophobic interactions. These interactions can influence the behavior of lipid membranes and other biological structures . Additionally, its ability to form stable complexes with other compounds makes it useful in various applications, including drug delivery .
Comparison with Similar Compounds
Similar Compounds
Heneicosane: A straight-chain alkane with the same molecular formula (C21H44) but different structural properties.
Cyclodocosane: Another macrocyclic alkane with a 22-membered ring, similar in structure but with slightly different physical and chemical properties.
Cycloheptadecane: A macrocyclic alkane with a 17-membered ring, used for comparison in studies of macrocyclic compounds.
Uniqueness
Cycloheneicosane is unique due to its 21-membered ring structure, which imparts distinct physical and chemical properties compared to its straight-chain and other macrocyclic counterparts. Its stability and ability to form complexes make it particularly valuable in research and industrial applications .
Properties
CAS No. |
296-78-6 |
|---|---|
Molecular Formula |
C21H42 |
Molecular Weight |
294.6 g/mol |
IUPAC Name |
cyclohenicosane |
InChI |
InChI=1S/C21H42/c1-2-4-6-8-10-12-14-16-18-20-21-19-17-15-13-11-9-7-5-3-1/h1-21H2 |
InChI Key |
JQPXEQQDYZHEDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCCCCCCCCCCCCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


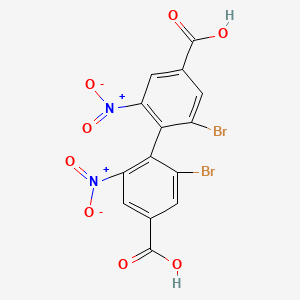
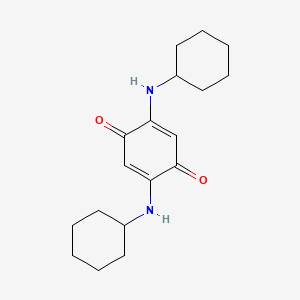
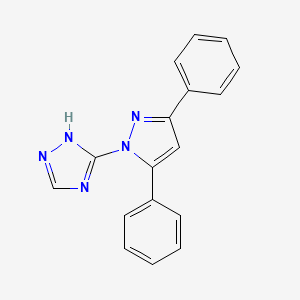
![5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-(2-morpholin-4-ylethyl)-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2,4-triazole-3-carboxamide](/img/structure/B14746396.png)
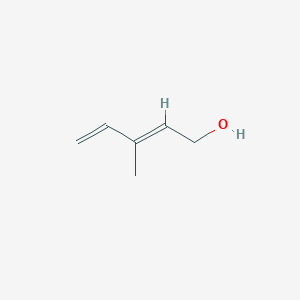
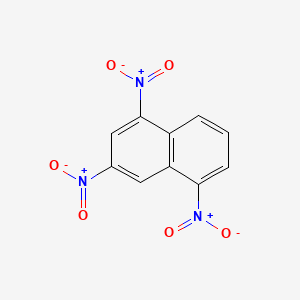


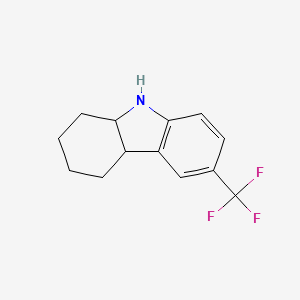

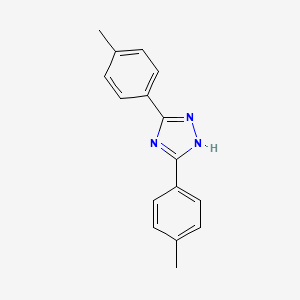
![1-[(2R,4R,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14746458.png)


